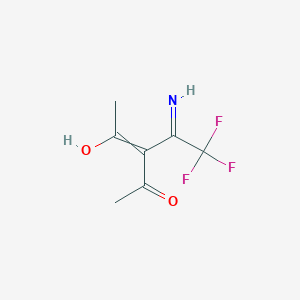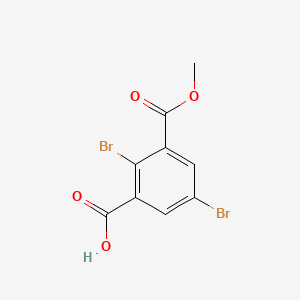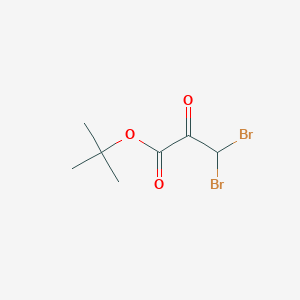
tert-Butyl 3,3-dibromo-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3-dibromo-2-oxopropanoate is an organic compound with the molecular formula C7H10Br2O3 and a molecular weight of 301.96 g/mol . This compound is characterized by the presence of two bromine atoms and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of tert-butyl 2-oxopropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3,3-dibromo-2-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form tert-butyl 3-bromo-2-oxopropanoate or tert-butyl 2-oxopropanoate.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of tert-butyl 3-azido-2-oxopropanoate or tert-butyl 3-thiocyanato-2-oxopropanoate.
Reduction: Formation of tert-butyl 3-bromo-2-oxopropanoate or tert-butyl 2-oxopropanoate.
Elimination: Formation of alkenes such as tert-butyl acrylate.
Aplicaciones Científicas De Investigación
tert-Butyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3,3-dibromo-2-oxopropanoate involves the formation of an intermediate bromonium ion. This bromonium ion undergoes nucleophilic attack by various reagents, leading to the formation of different products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-bromo-2-oxopropanoate: Similar structure but with only one bromine atom.
tert-Butyl 2-oxopropanoate: Lacks bromine atoms, making it less reactive in substitution reactions.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a dibromo-oxopropanoate group.
Uniqueness
tert-Butyl 3,3-dibromo-2-oxopropanoate is unique due to the presence of two bromine atoms, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate for synthesizing a wide range of compounds .
Propiedades
Fórmula molecular |
C7H10Br2O3 |
|---|---|
Peso molecular |
301.96 g/mol |
Nombre IUPAC |
tert-butyl 3,3-dibromo-2-oxopropanoate |
InChI |
InChI=1S/C7H10Br2O3/c1-7(2,3)12-6(11)4(10)5(8)9/h5H,1-3H3 |
Clave InChI |
MJDUJLFEYBFRNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


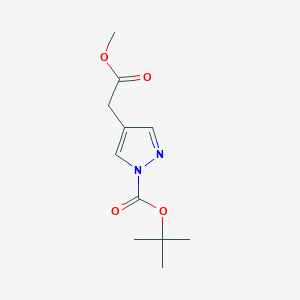

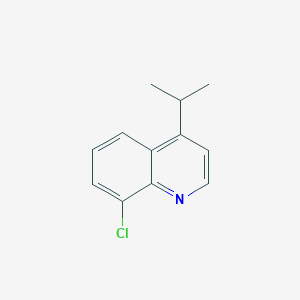

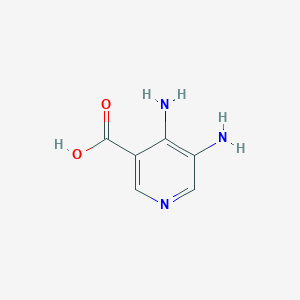
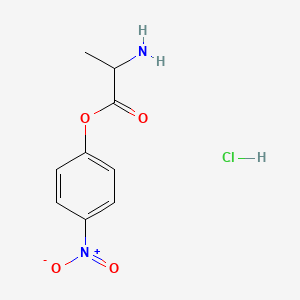



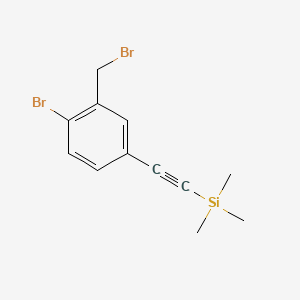
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

